N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-2-phenylacetamide
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Description
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-2-phenylacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyrimidine-based compounds and has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Anticancer Applications
This compound is a part of the pyrimidine class of drugs, which are known to have anticancer properties . For example, Imatinib, a pyrimidine-based drug, is a well-established treatment for leukemia .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives, including this compound, have been reported to exhibit antimicrobial and antifungal activities .
Antiparasitic Applications
The compound has potential antiparasitic applications. Pyrimidine derivatives have been reported to exhibit antiparasitic activities .
Diuretic Applications
Pyrimidine derivatives have been reported to have diuretic effects . This suggests potential applications of this compound in treating conditions that benefit from increased urine production.
Anti-Inflammatory and Analgesic Applications
The compound may have anti-inflammatory and analgesic (pain-relieving) properties. These properties have been reported for pyrimidine derivatives .
Cardiovascular Applications
Pyrimidine derivatives have been reported to have cardiovascular effects, including antihypertensive properties . This suggests potential applications of this compound in treating cardiovascular conditions.
Antidiabetic Applications
The compound may have antidiabetic properties. Pyrimidine derivatives have been reported to exhibit antidiabetic activities .
Neuroprotective Applications
The compound may have neuroprotective effects. Pyrimidine derivatives have been reported to exhibit neuroprotective activities .
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-21-7-9-22(10-8-21)17-18-12-15(13-19-17)20-16(23)11-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQZBCMGFKOENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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